2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a benzenesulfonyl group attached to a methoxyaniline moiety, which is further linked to an acetamide group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting N-(benzenesulfonyl)-4-methoxyaniline is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-[N-(benzenesulfonyl)-4-hydroxyanilino]acetamide.
Reduction: The nitro group, if present, can be reduced to an amino group, resulting in the formation of 2-[N-(benzenesulfonyl)-4-aminoanilino]acetamide.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or catalytic hydrogenation for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often explored for their potential therapeutic applications .
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetamide
- 2-[N-(benzenesulfonyl)-4-hydroxyanilino]acetamide
- 2-[N-(benzenesulfonyl)-4-aminoanilino]acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its ethoxy, hydroxy, and amino analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for drug development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-9-7-12(8-10-13)17(11-15(16)18)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDJJZAOCQOUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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